molecular formula C12H16N2O4 B1660971 5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid CAS No. 864353-57-1

5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid

Cat. No.: B1660971
CAS No.: 864353-57-1
M. Wt: 252.27
InChI Key: IIVBAONOVIXANB-UHFFFAOYSA-N
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Description

5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is a chemical compound with significant potential in various scientific fields. It is known for its diverse applications in research, ranging from drug development to catalysis. The compound’s structure includes a picolinic acid core with a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used to remove the Boc group.

    Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.

Scientific Research Applications

5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It is explored for its potential use in drug development, especially in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of 5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-((tert-butoxycarbonyl)amino)picolinate: A similar compound with a methyl ester group instead of a carboxylic acid group.

    5-((tert-Butoxycarbonyl)amino)valeric acid: Another compound with a similar Boc-protected amino group but a different core structure.

Uniqueness

5-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is unique due to its picolinic acid core, which imparts specific chemical properties and reactivity. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-9(10(15)16)13-6-8/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBAONOVIXANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146550
Record name 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864353-57-1
Record name 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864353-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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